Cas no 190011-76-8 (4-Nitrobenzo[d]isoxazol-3-amine)

4-Nitrobenzo[d]isoxazol-3-amine is a nitro-substituted heterocyclic compound featuring a benzo[d]isoxazole core with an amine functional group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro group enhances electrophilic substitution potential, while the amine moiety allows for further derivatization. Its well-defined crystalline form ensures consistent purity and handling stability. Applications include its use in the development of bioactive molecules, particularly in medicinal chemistry for targeted drug design. The compound’s robust synthetic versatility and stability under standard conditions make it a reliable choice for research and industrial applications requiring precise functionalization.
4-Nitrobenzo[d]isoxazol-3-amine structure
190011-76-8 structure
商品名:4-Nitrobenzo[d]isoxazol-3-amine
CAS番号:190011-76-8
MF:C7H5N3O3
メガワット:179.133
CID:3168560
PubChem ID:53972344

4-Nitrobenzo[d]isoxazol-3-amine 化学的及び物理的性質

名前と識別子

    • 4-Nitrobenzo[d]isoxazol-3-amine
    • SCHEMBL8378461
    • 3-Amino-4-nitrobenz[d]isoxazole
    • 190011-76-8
    • JSNDPQMTXGDMIM-UHFFFAOYSA-N
    • インチ: InChI=1S/C7H5N3O3/c8-7-6-4(10(11)12)2-1-3-5(6)13-9-7/h1-3H,(H2,8,9)
    • InChIKey: JSNDPQMTXGDMIM-UHFFFAOYSA-N
    • ほほえんだ: NC1=NOC2=CC=CC([N+]([O-])=O)=C12

計算された属性

  • せいみつぶんしりょう: 179.03309103Da
  • どういたいしつりょう: 179.03309103Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 97.9Ų

4-Nitrobenzo[d]isoxazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM512840-1g
4-Nitrobenzo[d]isoxazol-3-amine
190011-76-8 97%
1g
$692 2023-03-05
Ambeed
A734500-1g
4-Nitrobenzo[d]isoxazol-3-amine
190011-76-8 97%
1g
$706.0 2024-07-28

4-Nitrobenzo[d]isoxazol-3-amine 関連文献

4-Nitrobenzo[d]isoxazol-3-amineに関する追加情報

Comprehensive Overview of 4-Nitrobenzo[d]isoxazol-3-amine (CAS No. 190011-76-8): Properties, Applications, and Research Insights

4-Nitrobenzo[d]isoxazol-3-amine (CAS No. 190011-76-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and reactivity. The compound belongs to the isoxazole family, a heterocyclic scaffold known for its diverse biological activities. With the increasing demand for novel drug candidates and functional materials, researchers are exploring the potential of nitro-substituted isoxazole derivatives like this compound for their electron-withdrawing properties and versatility in synthetic transformations.

One of the key reasons behind the growing interest in 4-Nitrobenzo[d]isoxazol-3-amine is its role as a building block in medicinal chemistry. The nitro group at the 4-position and the amine functionality at the 3-position create opportunities for further derivatization, making it valuable for designing kinase inhibitors or antimicrobial agents. Recent studies highlight its potential in addressing antibiotic resistance—a critical global health challenge—by serving as a precursor for compounds targeting bacterial efflux pumps.

From a synthetic chemistry perspective, the compound’s crystallographic data and solubility profiles have been meticulously documented to facilitate its use in high-throughput screening. Its molecular weight (179.14 g/mol) and logP value suggest moderate lipophilicity, which is advantageous for optimizing drug-like properties. Researchers frequently search for "synthesis of nitroisoxazole amines" or "CAS 190011-76-8 suppliers," reflecting its commercial relevance in fine chemical markets.

In material science, 4-Nitrobenzo[d]isoxazol-3-amine has been investigated for its photophysical properties. The conjugated system formed by the isoxazole ring and nitro-aromatic moiety exhibits intriguing absorbance in the UV-visible range, prompting studies on its application in organic semiconductors or fluorescent probes. This aligns with the surge in demand for "organic electronic materials" and "small-molecule sensors" in renewable energy technologies.

Environmental and safety considerations are also paramount when handling this compound. While not classified as hazardous under standard regulations, proper storage conditions (e.g., desiccated, at 2–8°C) are recommended to maintain stability. Analytical methods such as HPLC purity testing and NMR characterization are essential for quality control, as emphasized in recent publications on "advanced analytical techniques for heterocycles."

The future trajectory of 4-Nitrobenzo[d]isoxazol-3-amine research may focus on its integration into combinatorial libraries for drug discovery or its utility in click chemistry. As the scientific community seeks sustainable alternatives, this compound’s role in "green chemistry protocols"—such as catalyst-free reactions—could further elevate its prominence. Collaborative efforts between academia and industry will likely drive innovations, solidifying its position as a cornerstone in modern synthetic methodologies.

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Amadis Chemical Company Limited
(CAS:190011-76-8)4-Nitrobenzo[d]isoxazol-3-amine
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清らかである:99%
はかる:1g
価格 ($):635.0